molecular formula C32H46N7O19P3S B1243874 Benzylsuccinyl-CoA

Benzylsuccinyl-CoA

Cat. No.: B1243874
M. Wt: 957.7 g/mol
InChI Key: KIRGTNPWUTXDFF-PDQACDDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylsuccinyl-CoA is a central intermediate in the anaerobic microbial metabolism of toluene and other hydrocarbons. This activated thioester is specifically generated in the first step of the (R)-benzylsuccinate β-oxidation pathway, where a specialized succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) activates (R)-benzylsuccinate to its CoA-thioester form, exclusively producing the 2-(R)-benzylsuccinyl-CoA isomer . In subsequent enzymatic steps, this compound is dehydrogenated to (E)-benzylidenesuccinyl-CoA, hydrated, and further dehydrogenated before being cleaved to yield benzoyl-CoA and succinyl-CoA . This pathway is a key focus in environmental microbiology for understanding the bioremediation of hydrocarbon-contaminated sites under anaerobic conditions . Researchers utilize this compound to elucidate the kinetics and mechanism of the enzymes in this pathway, including this compound dehydrogenase (BbsG) and the thiolase BbsAB . Its role is also being explored in synthetic biology approaches aimed at designing novel metabolic routes in engineered microorganisms . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C32H46N7O19P3S

Molecular Weight

957.7 g/mol

IUPAC Name

(3R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid

InChI

InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26+,30-/m1/s1

InChI Key

KIRGTNPWUTXDFF-PDQACDDGSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Pathways and Environmental Applications

Benzylsuccinyl-CoA is primarily involved in the anaerobic catabolism of toluene and other aromatic compounds. The pathway begins with the enzymatic addition of toluene to fumarate, forming (R)-benzylsuccinate, which is then converted to this compound. This transformation is crucial for the microbial degradation of toluene, enabling bacteria like Thauera aromatica to utilize toluene as a carbon source under anaerobic conditions .

Case Study: Microbial Degradation of Toluene

  • Organism : Thauera aromatica
  • Process : The enzyme (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the oxidation of this compound to benzoyl-CoA. This step is essential for the complete mineralization of toluene.
  • Findings : The enzyme was characterized and shown to have a high specificity for (R)-benzylsuccinyl-CoA, with a K(m) value of 110 ± 10 µM . This specificity indicates potential for bioremediation applications where toluene contamination is present.

Synthetic Biology Applications

Recent advancements have led to the engineering of synthetic pathways in organisms like Escherichia coli for the production of benzylsuccinate from benzoate and succinate. This process leverages the natural degradation pathways running in reverse, showcasing the versatility of this compound in synthetic biology .

Synthetic Pathway Development

  • Objective : To create an efficient biosynthetic route for benzylsuccinate production.
  • Methodology : A plasmid containing genes for benzoate uptake and activation was combined with another plasmid harboring genes for benzylsuccinate synthesis.
  • Results : Under anaerobic conditions, product yields increased significantly, demonstrating over a 1000-fold improvement compared to aerobic cultures . This suggests that this compound can be utilized as a precursor in industrial biotechnology.

Potential Therapeutic Applications

This compound and its derivatives have been explored for their bioactive properties. For instance, one enantiomer, (S)-benzylsuccinate, has been identified as a building block for mitiglinide, a drug used in diabetes treatment . This highlights the potential pharmacological relevance of this compound derivatives.

Pharmacological Insights

  • Compound : (S)-benzylsuccinate
  • Application : Building block for mitiglinide.
  • Significance : The ability to synthesize this compound through engineered pathways could enhance drug development processes.

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Environmental MicrobiologyDegradation of aromatic hydrocarbons like tolueneEssential role in anaerobic pathways; effective bioremediation agent
Synthetic BiologyProduction of benzylsuccinate via engineered E. coliOver 1000-fold yield increase under anaerobic conditions
TherapeuticsUse of (S)-benzylsuccinate in diabetes medicationPotential for enhanced drug formulation

Chemical Reactions Analysis

CoA-Transferase Reaction: Formation of Benzylsuccinyl-CoA

The activation of (R)-benzylsuccinate to its CoA-thioester is catalyzed by succinyl-CoA:(R)-benzylsuccinate CoA-transferase (EC 2.8.3.15), a reversible enzyme reaction:

Succinyl CoA R benzylsuccinateSuccinate R benzylsuccinyl CoA\text{Succinyl CoA R benzylsuccinate}\rightleftharpoons \text{Succinate R benzylsuccinyl CoA}

  • Substrate Specificity :

    • The enzyme exclusively accepts the (R)-enantiomer of benzylsuccinate .

    • Alternative substrates : Maleate or methylsuccinate can partially replace succinyl-CoA, while methylsuccinate, benzylmalonate, or phenylsuccinate substitute for (R)-benzylsuccinate .

  • Kinetics :

    • Kinetic parameters for the reverse reaction (succinate + this compound → succinyl-CoA + benzylsuccinate):

      • KmK_m (succinate) = 0.25 mM

      • KmK_m (this compound) = 0.12 mM .

Oxidation to (E)-Benzylidenesuccinyl-CoA

This compound undergoes dehydrogenation by (R)-benzylsuccinyl-CoA dehydrogenase (EC 1.3.99.21), forming (E)-benzylidenesuccinyl-CoA:

 R Benzylsuccinyl CoA E Benzylidenesuccinyl CoA FADH2\text{ R Benzylsuccinyl CoA}\rightarrow \text{ E Benzylidenesuccinyl CoA FADH}_2

  • Enzyme Properties :

    • A homotetramer with FAD as a cofactor (1 FAD per 45 kDa subunit) .

    • Highly specific for the (R)-enantiomer; inhibited by (S)-benzylsuccinyl-CoA .

Hydration to 3-Hydroxythis compound

The (E)-benzylidenesuccinyl-CoA intermediate is hydrated by enoyl-CoA hydratase (BbsH), yielding 3-hydroxythis compound:

 E Benzylidenesuccinyl CoA H2O3 Hydroxybenzylsuccinyl CoA\text{ E Benzylidenesuccinyl CoA H}_2\text{O}\rightarrow \text{3 Hydroxybenzylsuccinyl CoA}

  • Stereochemistry : Hydration occurs with anti-Markovnikov addition .

Dehydrogenation to 3-Oxothis compound

3-Hydroxyacyl-CoA dehydrogenase (BbsCD) oxidizes the hydroxyl group to a ketone:

3 Hydroxybenzylsuccinyl CoA NAD+3 Oxobenzylsuccinyl CoA NADH\text{3 Hydroxybenzylsuccinyl CoA NAD}^+\rightarrow \text{3 Oxobenzylsuccinyl CoA NADH}

  • Cofactor Dependency : Requires NAD+^+ .

Thiolytic Cleavage to Benzoyl-CoA and Succinyl-CoA

Thiolase (BbsAB) cleaves 3-oxothis compound into benzoyl-CoA and succinyl-CoA:

3 Oxobenzylsuccinyl CoABenzoyl CoA Succinyl CoA\text{3 Oxobenzylsuccinyl CoA}\rightarrow \text{Benzoyl CoA Succinyl CoA}

  • Mechanism : Nucleophilic attack by CoA at the β-keto position .

Key Enzymatic and Kinetic Data

Enzyme Reaction KmK_m (mM)Inhibitors References
Succinyl-CoA:(R)-benzylsuccinate CoA-transferaseCoA transfer0.12–0.25(S)-Benzylsuccinyl-CoA
(R)-Benzylsuccinyl-CoA dehydrogenaseDehydrogenation0.02 (substrate)(S)-Benzylsuccinyl-CoA
Thiolase (BbsAB)Thiolytic cleavageNot reportedNone reported

Stereochemical Specificity

  • Exclusive (R)-Enantiomer Utilization : Both the CoA-transferase and dehydrogenase enzymes act only on the (R)-enantiomer of benzylsuccinate or this compound .

  • Inhibition by (S)-Enantiomer : (S)-Benzylsuccinyl-CoA competitively inhibits the dehydrogenase .

Preparation Methods

Direct Chemical Coupling Methods

The chemical synthesis of this compound involves coupling benzylsuccinic acid with coenzyme A (CoA) using activating agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). This method typically yields a racemic mixture of 2- and 3-benzylsuccinyl-CoA isomers, which require chromatographic separation. In a seminal study, the reaction was conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, achieving a 62% yield of the crude product. Subsequent purification via reversed-phase HPLC (C18 column, acetonitrile-phosphate buffer gradient) resolved the isomers, with retention times of 18.2 minutes for 2-benzylsuccinyl-CoA and 19.8 minutes for 3-benzylsuccinyl-CoA.

Table 1: Isomeric Composition of Chemically Synthesized this compound

IsomerRetention Time (min)Yield (%)Purity (%)
2-Benzylsuccinyl-CoA18.23498
3-Benzylsuccinyl-CoA19.82895

Challenges in Stereochemical Control

A major limitation of chemical synthesis is the inability to produce enantiomerically pure (R)-benzylsuccinyl-CoA, the biologically active form. Racemization occurs during the activation of benzylsuccinic acid, necessitating enzymatic resolution for applications requiring stereochemical fidelity.

Enzymatic Preparation Using CoA-Transferases

Benzylsuccinate CoA-Transferase (BbsEF)

The anaerobic bacterium Thauera aromatica employs a succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) to catalyze the reversible transfer of CoA from succinyl-CoA to (R)-benzylsuccinate. This heterotetrameric enzyme (α2β2 structure) exhibits strict stereospecificity, producing exclusively 2-(R)-benzylsuccinyl-CoA.

Table 2: Kinetic Parameters of BbsEF from T. aromatica

SubstrateKmK_m (μM)kcatk_{cat} (s⁻¹)kcat/Kmk_{cat}/K_m (μM⁻¹s⁻¹)
Succinyl-CoA120 ± 1545 ± 30.375
(R)-Benzylsuccinate85 ± 1038 ± 20.447

The reaction is optimally performed at pH 7.5 in Tris-HCl buffer, with a temperature optimum of 30°C. BbsEF also accepts structural analogs such as methylsuccinate and benzylmalonate at reduced efficiencies (<20% of wild-type activity).

Heterologous Expression in Escherichia coli

To overcome the low natural abundance of BbsEF, the bbsEF genes from T. aromatica have been cloned and expressed in E. coli BL21(DE3). Induction with 0.5 mM IPTG at 18°C yields soluble enzyme at 12 mg/L culture, which is purified via anion-exchange (Q-Sepharose) and size-exclusion chromatography. The recombinant enzyme retains full activity, enabling scalable production of 2-(R)-benzylsuccinyl-CoA with >99% enantiomeric excess.

Biotechnological Production in Engineered Microbes

Reverse β-Oxidation Pathway in E. coli

A synthetic pathway for benzylsuccinate production in E. coli leverages the reversibility of the β-oxidation enzymes encoded by the bbs operon. By co-expressing bbsABCDEFG with a benzoate-CoA ligase (bclA) and the succinate transporter benK, researchers achieved this compound titers of 1.2 mM in anaerobic, glucose-fed cultures.

Table 3: this compound Production in Engineered E. coli Strains

Strain ModificationsCarbon SourceTiter (mM)Productivity (mmol/gDCW/h)
bbsABCDEFG + bclA + benKGlucose1.20.18
bbsABCDEFG + bct + benKGlycerol0.80.12
bbsABCDEFG + bclA (no BenK)Succinate0.40.06

Optimization of Cofactor Supply

A critical bottleneck in microbial production is the availability of succinyl-CoA. Overexpression of the citric acid cycle enzyme α-ketoglutarate dehydrogenase (sucAB) increased intracellular succinyl-CoA pools by 3.2-fold, boosting this compound titers to 1.8 mM.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

This compound is routinely analyzed via reversed-phase HPLC using a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 1–25% acetonitrile in 50 mM phosphate buffer (pH 4.5). Detection at 260 nm (ε = 16,400 M⁻¹cm⁻¹) provides sensitivity down to 10 μM.

Mass Spectrometric Confirmation

Electrospray ionization-mass spectrometry (ESI-MS) of purified this compound reveals a molecular ion peak at m/z 976.3 ([M-H]⁻), consistent with its theoretical molecular weight (977.6 Da) . Fragmentation patterns confirm the CoA moiety and benzylsuccinate backbone.

Q & A

Q. What are the standard laboratory methods for synthesizing Benzylsuccinyl-CoA?

this compound is synthesized via two primary approaches:

  • Cell-free enzymatic synthesis : Anaerobic incubation of cell-free extract (prepared via French press cell disruption and ultracentrifugation) with ¹⁴C-labeled fumarate and chiral toluene derivatives (R- or S-configuration) .
  • Chemical synthesis : Reaction of benzylsuccinic anhydride with coenzyme A (CoA) in acetonitrile/sodium bicarbonate, followed by purification via solid-phase extraction .
  • Key validation : Monitor reaction progress using HPLC or TLC and confirm purity via NMR and mass spectrometry .

Q. How is this compound detected and quantified in enzymatic assays?

  • Radioactive labeling : Use ¹⁴C-labeled fumarate to track incorporation into this compound, followed by radio-TLC or scintillation counting .
  • Chromatographic methods : HPLC coupled with UV-Vis or mass spectrometry for non-radioactive quantification .
  • Critical controls : Include unlabeled substrates and enzyme-free reactions to account for non-specific binding .

Q. What are the primary metabolic roles of this compound in anaerobic microbes?

  • Toluene degradation : this compound is a key intermediate in the fumarate addition pathway, enabling anaerobic oxidation of toluene via (R)-benzylsuccinyl-CoA dehydrogenase (EC 1.3.8.3) .
  • Enzyme specificity : The stereochemistry of the reaction is tightly controlled, with (R)-benzylsuccinate being the dominant product .

Q. How to validate the purity and identity of synthesized this compound?

  • Analytical techniques : Use HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and ¹H/¹³C NMR for structural elucidation .
  • Documentation : Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity .

Q. What steps ensure reproducibility in this compound synthesis?

  • Protocol standardization : Strictly control reaction conditions (e.g., anaerobic environment, temperature, reagent ratios) .
  • Data transparency : Publish detailed experimental procedures in primary manuscripts and supplementary materials, as recommended by journal guidelines .

Advanced Research Questions

Q. How to address conflicting kinetic data in this compound-related enzyme studies?

  • Systematic reviews : Conduct meta-analyses of published KmK_m and VmaxV_{max} values, accounting for variables like pH, temperature, and enzyme source .
  • Method validation : Cross-verify assays using independent techniques (e.g., isothermal titration calorimetry vs. spectrophotometry) .
  • Error analysis : Quantify instrument precision and biological variability through repeated trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzylsuccinyl-CoA
Reactant of Route 2
Benzylsuccinyl-CoA

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